molecular formula C9H18OS B14419073 S-Butyl pentanethioate CAS No. 81291-61-4

S-Butyl pentanethioate

Katalognummer: B14419073
CAS-Nummer: 81291-61-4
Molekulargewicht: 174.31 g/mol
InChI-Schlüssel: BIZKYHSPNIBTKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Butyl pentanethioate: is an organic compound belonging to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: S-Butyl pentanethioate can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with butanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the thioester bond facilitated by the removal of water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often prioritize scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: S-Butyl pentanethioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester to the corresponding thiol and alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different thioesters or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various thioester derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: S-Butyl pentanethioate is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules and studying reaction mechanisms.

Biology: In biological research, thioesters like this compound are used to study enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, flavors, and fragrances.

Wirkmechanismus

The mechanism of action of S-Butyl pentanethioate involves its reactivity at the thioester bond. The sulfur atom’s nucleophilicity and the carbonyl carbon’s electrophilicity facilitate various chemical transformations. In enzymatic reactions, thioesters can act as acyl donors or acceptors, participating in acylation and deacylation processes.

Vergleich Mit ähnlichen Verbindungen

    S-Butyl acetate: An ester with similar structural features but with an oxygen atom instead of sulfur.

    S-Butyl butanoate: Another thioester with a different alkyl chain length.

    S-Butyl hexanethioate: A thioester with a longer alkyl chain.

Uniqueness: S-Butyl pentanethioate’s unique properties arise from the presence of the sulfur atom, which imparts distinct reactivity compared to oxygen-containing esters. This makes it valuable for specific synthetic applications and studies involving sulfur chemistry.

Eigenschaften

CAS-Nummer

81291-61-4

Molekularformel

C9H18OS

Molekulargewicht

174.31 g/mol

IUPAC-Name

S-butyl pentanethioate

InChI

InChI=1S/C9H18OS/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3

InChI-Schlüssel

BIZKYHSPNIBTKQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)SCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.